3-Hydroxypiperidine-3-carboxamide
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Overview
Description
3-Hydroxypiperidine-3-carboxamide is a versatile chemical compound with the molecular formula C6H12N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-3-carboxamide can be achieved through several methods. One common approach involves the hydrogenation of 3-hydroxypyridine using a rhodium catalyst (5% Rh/C) under specific conditions . Another method includes the chiral resolution of 3-hydroxypiperidine derivatives using (2S,3S)-N-(4-chlorophenyl)-2,3-dihydroxy-succinamic acid, followed by reaction with di-tert-butyl dicarbonate (Boc) in the presence of triethylamine .
Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes. For instance, the use of recombinant ketoreductase enzymes from microorganisms such as Candida parapsilosis has shown high efficiency in producing enantiopure (S)-N-Boc-3-hydroxypiperidine, a key intermediate . This biocatalytic process is advantageous due to its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxypiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which have significant applications in pharmaceuticals and other industries .
Scientific Research Applications
3-Hydroxypiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Hydroxypiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound derivatives .
Comparison with Similar Compounds
4-Hydroxypiperidine-4-carboxamide: This compound is structurally similar but has the hydroxyl and carboxamide groups at different positions.
3-Hydroxypyridine: A precursor in the synthesis of 3-Hydroxypiperidine-3-carboxamide.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
3-hydroxypiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-5(9)6(10)2-1-3-8-4-6/h8,10H,1-4H2,(H2,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFTYWINLIAFIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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